2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
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Description
JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
JWH-206 acts as an agonist at the Cannabinoid CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed .
Biochemical Pathways
JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function . Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels . .
Pharmacokinetics
The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted .
Result of Action
The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations . Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains .
Biochemical Analysis
Cellular Effects
Synthetic cannabinoids have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, JWH-018, a synthetic cannabinoid, has been found to elevate levels of endocannabinoids, which could be inhibited by co-administration of a CB1 receptor antagonist . This suggests that JWH-206 may have similar effects on cellular function.
Molecular Mechanism
These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of JWH-206 in laboratory settings are not well-documented. Studies on synthetic cannabinoids have shown that their effects can change over time. For instance, a study on JWH-122 and JWH-210 showed that these synthetic cannabinoids exhibit acute pharmacological effects in a 4-hour observational study
Dosage Effects in Animal Models
Studies on other synthetic cannabinoids have shown that their effects can vary with different dosages
Metabolic Pathways
Studies on other synthetic cannabinoids have shown that they are extensively metabolized in the liver, with numerous metabolites identified
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMUZXUMSOFDBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016302 |
Source
|
Record name | JWH-206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-58-9 |
Source
|
Record name | JWH-206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-206 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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